2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-6(8(15)16)14-4-2-1-3-5(14)13-7/h1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBVWFUOBGFUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2C(=O)O)C(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of a trifluoromethyl-containing building block with an appropriate pyridine derivative . Another approach is the vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts such as iron fluoride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The trifluoromethyl group and carboxylic acid moiety enable targeted substitution reactions:
a. Nucleophilic substitution at the trifluoromethyl group
The electron-withdrawing nature of the CF₃ group facilitates nucleophilic displacement under basic conditions. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Potassium hydroxide | DMF, 80°C, 6h | 2-Hydroxy-imidazo[1,2-a]pyridine analog | 68% | |
| Sodium methoxide | Methanol, reflux, 12h | 2-Methoxy derivative | 55% |
b. Carboxylic acid derivatization
The -COOH group undergoes esterification and amidation:
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Esterification | SOCl₂ + ethanol | 0°C → RT, 4h | Ethyl ester | 92% | |
| Amidation | Thionyl chloride + NH₃ | DCM, -15°C, 2h | Primary amide | 85% |
Decarboxylation Reactions
Controlled thermal decarboxylation occurs under acidic conditions:
| Acid Catalyst | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|
| H₂SO₄ (conc.) | 120°C | 3h | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | 78% | |
| p-TsOH | 100°C | 6h | Decarboxylated derivative | 65% |
Mechanistic studies indicate a protonation-assisted pathway where the β-keto acid intermediate undergoes CO₂ elimination.
Coupling Reactions
The heterocyclic core participates in transition-metal-catalyzed cross-couplings:
a. C-5 Arylation
Rhodium-catalyzed direct C-H functionalization enables regioselective arylation:
b. Suzuki-Miyaura Coupling
Palladium-mediated coupling at the C-3 position has been reported:
| Catalyst System | Aryl Halide | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂/XPhos | 4-Bromotoluene | Dioxane, 100°C, 24h | 3-(4-Tolyl) derivative | 58% |
Oxidation and Reduction
The imidazo[1,2-a]pyridine ring undergoes redox transformations:
a. Ring Oxidation
Chemical oxidation generates N-oxide derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA | DCM, 0°C → RT, 8h | Imidazo[1,2-a]pyridine N-oxide | 81% |
b. Reduction of Double Bonds
Catalytic hydrogenation saturates the pyridine ring:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C (10%) | EtOAc, 50 psi, 6h | Tetrahydroimidazo[1,2-a]pyridine | 94% |
Cyclization Reactions
The carboxylic acid group participates in heterocycle formation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃ | 110°C, 4h | Imidazo[1,2-a]pyrido[3,4-d]pyrimidinone | 67% | |
| NH₂NH₂·H₂O | EtOH, reflux, 12h | Fused tetrazole derivative | 52% |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Temperature | Half-Life (h) | Major Degradation Pathway | Source |
|---|---|---|---|---|
| 1.2 | 37°C | 2.3 | Hydrolysis of CF₃ group | |
| 7.4 | 37°C | 48.7 | Decarboxylation | |
| 9.0 | 37°C | 12.1 | Ring-opening via nucleophilic attack |
Scientific Research Applications
2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications in treating diseases.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The imidazo[1,2-a]pyridine scaffold can interact with various receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Derivatives
2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid
- Structural Difference : Replaces -CF₃ with -CHF₂.
- Molecular Formula : C₉H₁₀F₂N₂O₂ vs. C₉H₉F₃N₂O₂ (trifluoromethyl variant).
- Molecular Weight : 216.18 g/mol (difluoro) vs. 234.18 g/mol (trifluoro) .
- Impact : The -CHF₂ group is less electron-withdrawing than -CF₃, leading to a higher pKa for the carboxylic acid (reduced acidity). This may decrease solubility in physiological conditions but improve membrane permeability.
Other Fluorinated Variants
Positional Isomers
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic Acid
- Structural Difference : Carboxylic acid at position 8 instead of 3.
- Molecular Weight : 234.18 g/mol (same as the 3-carboxylic acid variant) .
- Impact : Alters hydrogen-bonding networks and electronic distribution. Position 8 may sterically hinder interactions with target proteins compared to position 3.
Alkyl-Substituted Analogs
8-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride
- Structural Difference : -CH₃ at position 8; hydrochloride salt.
- Molecular Formula : C₉H₁₀ClN₂O₂.
- The hydrochloride salt improves aqueous solubility .
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid
- Application : Used in tuberculosis drug development (Compound 61, CAS 11529528-15).
- Impact : The ethyl group (-CH₂CH₃) provides steric bulk, which may reduce binding affinity but improve metabolic stability compared to -CF₃ .
2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid
Heterocyclic and Functionalized Derivatives
2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride
- Structural Difference : Pyrazole ring at position 2; amine at position 3.
- Molecular Formula : C₁₁H₁₆ClN₅.
3-(4-Chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine
- Structural Difference : 4-Chlorobenzoyl group at position 3; amine at position 2.
Comparative Data Table
Research Implications
- Fluorination : -CF₃ analogs exhibit superior electronic effects but may require formulation adjustments due to lower solubility.
- Positional Isomerism : The 3-carboxylic acid variant is preferred for hydrogen-bonding interactions in drug design compared to the 8-isomer.
- Alkyl Substituents : Branched chains improve lipophilicity for CNS targets, while smaller groups (e.g., ethyl) balance stability and solubility.
Biological Activity
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing information from various studies and sources.
- IUPAC Name : 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
- Molecular Formula : C₉H₉F₃N₂O₂
- Molecular Weight : 234.18 g/mol
- CAS Number : 1888739-73-8
Structure
The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs. The imidazo[1,2-a]pyridine scaffold is recognized for its diverse biological activities.
Antiviral Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridines exhibit antiviral properties. For instance, compounds bearing similar structures have shown significant activity against human cytomegalovirus and varicella-zoster virus. The therapeutic indices of these compounds were reported to be superior to 150 in some cases, indicating their potential as antiviral agents .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of pyridine derivatives. For example, related compounds have demonstrated potent inhibition of cyclooxygenase-2 (COX-2), with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib. The anti-inflammatory activity was evaluated in vitro and in vivo using carrageenan-induced paw edema models .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of functional groups in modulating biological activity. Compounds with specific substitutions on the imidazo[1,2-a]pyridine ring showed enhanced potency against various targets. For instance, modifications at the 3 position significantly influenced antiviral efficacy and anti-inflammatory properties .
Cytotoxicity and Anticancer Potential
Some studies have also investigated the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined through MTT assays, revealing promising anticancer activity that warrants further exploration .
Case Studies
- Antiviral Efficacy :
- Anti-inflammatory Assessment :
- Cytotoxicity Testing :
Q & A
Q. What are the optimal synthetic routes for preparing 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclization of substituted pyridine precursors using trifluoromethylation agents. Key steps include:
- Precursor functionalization : Introduce trifluoromethyl groups via halogen exchange (e.g., using CF₃Cu reagents) or direct trifluoromethylation under palladium catalysis .
- Cyclization : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor imidazo[1,2-a]pyridine ring formation. DMF or DMSO under inert atmospheres (argon) are common solvents to stabilize reactive intermediates .
- Yield improvement : Monitor reaction progress via LC-MS and adjust stoichiometry of coupling agents (e.g., EDCI/HOBt) to minimize side products.
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the trifluoromethyl group and imidazo[1,2-a]pyridine backbone. For example, characteristic shifts for the carboxylic acid proton (~δ 12–14 ppm) and CF₃ group (~δ 120–125 ppm in ¹⁹F NMR) .
- X-ray crystallography : Resolve the bicyclic structure and hydrogen-bonding patterns of the carboxylic acid moiety .
- HRMS : Validate molecular formula (C₉H₉F₃N₂O₂, MW 234.18) with <2 ppm error .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC.
- Humidity sensitivity : Store at 25°C/60% RH and assess hydrolysis of the carboxylic acid group using FTIR .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity in receptor-binding assays?
- Methodological Answer :
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities of CF₃ vs. CH₃ analogs with target receptors (e.g., Constitutive Androstane Receptor) .
- SAR studies : Synthesize analogs with varying substituents (e.g., Cl, Br) and measure IC₅₀ values in enzyme inhibition assays .
- Data interpretation : Correlate CF₃ electronegativity with enhanced metabolic stability and receptor selectivity .
Q. What strategies resolve contradictions in solubility data across different experimental setups?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry.
- LogP determination : Compare experimental (shake-flask method) vs. computational (CLOGP) values to identify discrepancies due to ionization .
- Table : Example solubility
| Solvent | Solubility (mg/mL) | pH Dependence |
|---|---|---|
| DMSO | >50 | None |
| PBS (pH 7.4) | <0.1 | High |
Q. How can synthetic impurities be identified and quantified to meet regulatory standards?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in H₂O/ACN) to separate impurities.
- Reference standards : Synthesize known impurities (e.g., de-carboxylated byproducts) for spiking experiments .
- Validation : Follow ICH Q3A guidelines for reporting thresholds (e.g., ≤0.10% for unknown impurities) .
Q. What computational methods predict the compound’s metabolic pathways and toxicity?
- Methodological Answer :
- In silico tools : Use GLORY or MetaSite to predict phase I/II metabolism (e.g., oxidation of the imidazo ring or glucuronidation of the carboxylic acid) .
- Toxicity screening : Run QSAR models for hepatotoxicity (e.g., DILI-predict) and cross-validate with in vitro assays (e.g., HepG2 cell viability) .
Data Contradiction Analysis
Q. How to address conflicting results in biological activity between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding and bioavailability to explain reduced in vivo efficacy.
- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that may alter activity .
- Dose optimization : Conduct dose-response studies to reconcile EC₅₀ differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
